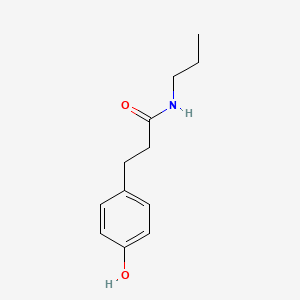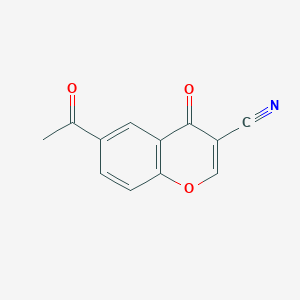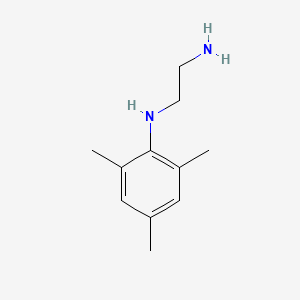
4,4'-(Cyclopenta-2,4-dien-1-ylidenemethylene)bis(methylbenzene)
Descripción general
Descripción
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) is an organic compound with the molecular formula C20H18 It is known for its unique structure, which includes a cyclopentadiene ring linked to two 4-methylbenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) typically involves the reaction of cyclopentadiene with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclopentadiene ring or the benzene rings.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or nitro groups, into the molecule.
Aplicaciones Científicas De Investigación
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) exerts its effects depends on the specific reactions it undergoes. The cyclopentadiene ring and the benzene rings can participate in various chemical interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved in its reactions include electrophilic and nucleophilic sites on the molecule, which can interact with different reagents to form new bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methoxybenzene): This compound has methoxy groups instead of methyl groups, which can influence its reactivity and applications.
1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene:
3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene: This compound has a different substitution pattern, affecting its reactivity and applications.
Uniqueness
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) is unique due to its specific structure, which combines a cyclopentadiene ring with two 4-methylbenzene groups. This structure imparts distinct chemical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H18 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-[cyclopenta-2,4-dien-1-ylidene-(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C20H18/c1-15-7-11-18(12-8-15)20(17-5-3-4-6-17)19-13-9-16(2)10-14-19/h3-14H,1-2H3 |
Clave InChI |
QGNPNNCBCMUAAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-5-[4-(methylamino)-3-nitrophenyl]pyrimidine-2,4-diamine](/img/structure/B8752763.png)












